An In-depth Technical Guide to 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine (CAS 1104451-37-7)
An In-depth Technical Guide to 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine (CAS 1104451-37-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delves into its physicochemical properties, a proposed synthetic pathway, predicted spectroscopic data, reactivity profile, and essential safety information, offering a crucial resource for its application in research and development.
Introduction: A Versatile Pyridine Scaffold
3-Bromo-2-methyl-6-(methylsulfonyl)pyridine belongs to the broad class of functionalized pyridines, which are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The pyridine ring is a common motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The specific substitution pattern of this compound—a bromine atom, a methyl group, and a methylsulfonyl group—offers a unique combination of steric and electronic properties, making it a valuable intermediate for creating diverse molecular libraries. The electron-withdrawing nature of the methylsulfonyl group and the presence of a bromine atom at a strategic position suggest its utility in a range of chemical transformations, particularly in cross-coupling reactions.
Physicochemical Properties
The fundamental physicochemical properties of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1104451-37-7 | [2] |
| Molecular Formula | C₇H₈BrNO₂S | [2] |
| Molecular Weight | 250.12 g/mol | [2] |
| Physical Form | White to Yellow Solid | [2] |
| Purity | ≥95% | [2] |
| Storage Temperature | 2-8 °C | [2] |
Chemical Structure
The chemical structure of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is depicted below, illustrating the arrangement of its key functional groups.
Caption: Chemical structure of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine.
Proposed Synthesis
One possible approach involves the bromination of a suitable 2-methyl-6-(methylthio)pyridine derivative, followed by oxidation of the sulfide to the sulfone. The introduction of the methylsulfonyl group can be achieved through various methods, including the reaction of a corresponding pyridine halide with a sulfinate salt or by direct sulfonation followed by methylation and oxidation.
A more direct, albeit potentially lower-yielding, method could involve the direct bromination of 2-methyl-6-(methylsulfonyl)pyridine. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.
The following diagram illustrates a conceptual synthetic workflow.
Caption: A conceptual workflow for the synthesis of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine.
Spectroscopic Analysis (Predicted)
In the absence of experimentally acquired spectra, the following data has been predicted based on standard spectroscopic principles and computational models. This information can serve as a guide for the characterization of this compound.
5.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic effects of the bromine and methylsulfonyl substituents.
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Aromatic Protons (2H): Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The coupling constant would be indicative of their meta-relationship.
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Pyridine-CH₃ (3H): A singlet in the upfield region (typically δ 2.0-3.0 ppm).
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Sulfonyl-CH₃ (3H): A singlet slightly downfield from the pyridine methyl group (typically δ 3.0-3.5 ppm) due to the electron-withdrawing effect of the sulfonyl group.
5.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
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Aromatic Carbons (5C): Signals in the aromatic region (typically δ 120-160 ppm). The carbons attached to the nitrogen, bromine, and sulfonyl group will have characteristic chemical shifts.
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Pyridine-CH₃ (1C): A signal in the aliphatic region (typically δ 15-25 ppm).
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Sulfonyl-CH₃ (1C): A signal further downfield in the aliphatic region (typically δ 40-50 ppm).
5.3. Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.12 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks in approximately a 1:1 ratio) is expected.
5.4. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹.
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C=C and C=N stretching (aromatic ring): Around 1400-1600 cm⁻¹.
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S=O stretching (sulfonyl group): Two strong bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
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C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.
Reactivity and Applications in Drug Discovery
3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is a versatile building block for the synthesis of more complex molecules, primarily through reactions involving the bromine and methylsulfonyl groups.
6.1. Reactivity
The reactivity of this compound is dictated by its functional groups:
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Bromine Atom: The C-Br bond is susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 3-position of the pyridine ring.
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Methylsulfonyl Group: The sulfonyl group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to it.[3][4] This group can also be a target for certain chemical modifications.
The interplay of these reactive sites allows for selective and sequential functionalization, making it a valuable tool for building molecular diversity.
6.2. Potential Applications in Drug Discovery
While specific applications of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine are not extensively documented, its structural motifs are present in compounds with known biological activities. The pyridine scaffold is a key component of many drugs, and the sulfonyl group is also a common pharmacophore.
The versatility of this building block allows for its incorporation into a variety of molecular scaffolds to explore structure-activity relationships (SAR) in drug discovery programs. For instance, it can be used to synthesize libraries of compounds for screening against various biological targets, such as kinases, proteases, and G-protein coupled receptors.
The following diagram illustrates the potential role of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine as a versatile building block in the generation of a chemical library for drug discovery.
Caption: Potential synthetic transformations of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine for library synthesis.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all laboratory chemicals. The following information is based on data for the compound and structurally related molecules.
7.1. Hazard Identification
7.2. Precautionary Measures
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
7.3. First-Aid Measures
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If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
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In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
7.4. Fire-Fighting Measures
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Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
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Special hazards arising from the substance or mixture: Carbon oxides, Nitrogen oxides (NOx), Sulphur oxides, Hydrogen bromide gas.
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Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
7.5. Handling and Storage
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Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
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Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C.[2]
7.6. Disposal Considerations
Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is a valuable and versatile building block for chemical synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel compounds in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known properties, a proposed synthetic route, predicted spectroscopic data, and essential safety information to support its use in research and development. As with any chemical, it is crucial to handle this compound with care and to consult the relevant safety data sheet before use.
